![molecular formula C19H21NO5S B14886965 4-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14886965.png)
4-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-, 3-methyl ester is a complex organic compound with a unique structure that includes a thiophene ring, carboxylic acid groups, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-, 3-methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxylic acid groups and other substituents. Common reagents used in these reactions include thiophene, methyl iodide, and various carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-, 3-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-, 3-methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-, 3-methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-, 3-methyl ester has a more complex structure, which may confer unique properties and applications. Its specific substituents and functional groups allow for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C19H21NO5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[[4-(3,4-dimethylphenyl)-3-methoxycarbonyl-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H21NO5S/c1-10-5-6-13(9-11(10)2)16-12(3)26-18(17(16)19(24)25-4)20-14(21)7-8-15(22)23/h5-6,9H,7-8H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
HWBJNQRUKCXFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)CCC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


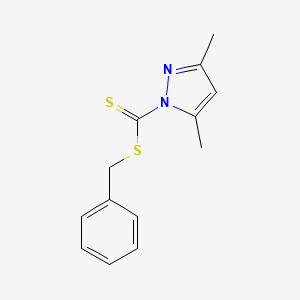
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
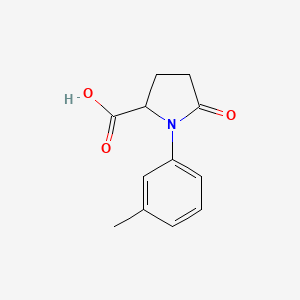

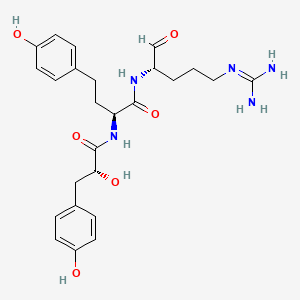
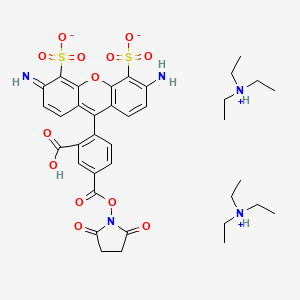
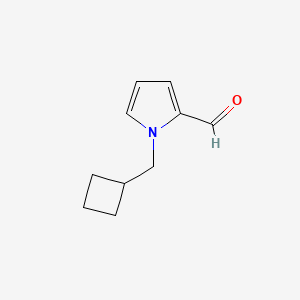
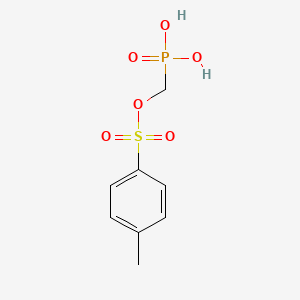
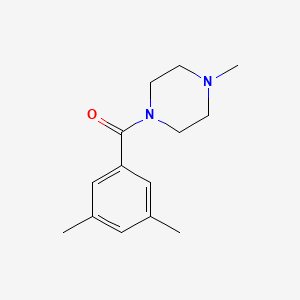
![[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14886932.png)
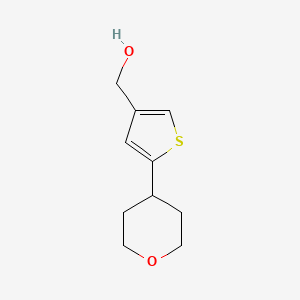
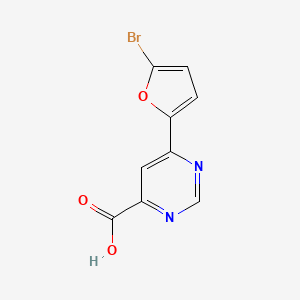

![tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B14886960.png)
